molecular formula C14H7ClF2N4 B169530 Flufenzine CAS No. 162320-67-4

Flufenzine

Cat. No. B169530
CAS RN: 162320-67-4
M. Wt: 304.68 g/mol
InChI Key: SWBHWUYHHJCADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flufenzine, also known as Diflovidazin, is a selective acaricide . It is an analogue of the neuroleptic drug fluphenazine . Fluphenazine is a typical antipsychotic used for the symptomatic management of psychosis in patients with schizophrenia .


Synthesis Analysis

Flufenzine, as an analogue of fluphenazine, has been synthesized and studied for its various properties . A series of 10 novel analogues of fluphenazine were synthesized and their influence on the frequency of apoptosis and necrosis in cultures of human lymphocytes was compared with the effect of fluphenazine .


Molecular Structure Analysis

The molecular formula of Fluphenazine, which Flufenzine is an analogue of, is C22H26F3N3OS . The molecular weight of Fluphenazine Hydrochloride, a related compound, is 510.4 g/mol .


Chemical Reactions Analysis

Fluphenazine, the parent compound of Flufenzine, has been studied for its reactions and degradation profile . It has been subjected to oxidation, photolysis, and degradation in aqueous solutions (neutral and acidic), and solid state according to the International Council for Harmonisation Guidelines .


Physical And Chemical Properties Analysis

Fluphenazine is a white to off-white, odorless crystalline powder . The physical and chemical properties of Fluphenazine Hydrochloride, a related compound, have been described in detail .

Scientific Research Applications

Analytical Chemistry

Diflovidazin is utilized as an analytical standard in the field of analytical chemistry. It is employed in high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the accuracy and precision of analytical methods . The compound’s stability and reactivity under different conditions are critical for developing robust analytical procedures.

Environmental Science

In environmental science, Diflovidazin serves as a reference material for studying the environmental fate of chemicals, particularly pesticides . Its properties help in understanding the degradation pathways and the persistence of similar compounds in the environment.

Pharmaceutical Research

Flufenzine, under the name Fluphenazine, has been extensively studied for its degradation behavior . Research has focused on its stability under various stress conditions, which is vital for the development of pharmaceuticals and ensuring their safety and efficacy over time .

Oncology

Flufenzine has shown potential in cancer research . Studies suggest that it could be repurposed for cancer therapy, given its cytotoxic effects on various human cancer cell lines, including lung, breast, colon, liver, brain, leukemia, oral, ovarian, and skin cancer . Its ability to regulate cell cycles, reduce cell proliferation, and induce apoptosis makes it a promising candidate for further investigation.

Drug Repurposing

The concept of drug repurposing involves finding new clinical uses for existing drugs. Flufenzine’s established pharmacokinetics and clinical data accelerate this process, potentially reducing the costs and time associated with the development of new therapeutics .

Molecular Biology

In molecular biology, Flufenzine is studied for its ability to target cancer-related proteins such as ABCB1 and P-glycoprotein. It also affects signaling pathways like Akt and Wnt, which are crucial in cancer progression .

Cheminformatics

Diflovidazin’s molecular structure is used in cheminformatics for silico modeling and drug design. Its interaction with various biological targets can be simulated to predict the efficacy and safety of new compounds .

Biochemistry

As a biochemistry tool, Flufenzine helps in understanding the mechanism of action of drugs at the cellular level. It is used to study calmodulin inhibition, DNA alterations, and the impact on cell invasion and migration abilities .

Safety And Hazards

Flufenzine is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life . Personal protective equipment/face protection should be worn, dust formation should be avoided, and it should not get in eyes, on skin, or on clothing .

Future Directions

Fluphenazine, the parent compound of Flufenzine, has been suggested for repurposing for cancer therapy. It has been found to reduce the viability of diverse cancer cell lines . These findings suggest that fluphenazine may regulate the cell cycle, reduce cell proliferation, and cause apoptosis in several types of cancer cells .

properties

IUPAC Name

3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N4/c15-9-5-2-1-4-8(9)13-18-20-14(21-19-13)12-10(16)6-3-7-11(12)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBHWUYHHJCADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC=C3F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057993
Record name Diflovidazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflovidazin

CAS RN

162320-67-4
Record name Diflovidazin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162320-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflovidazin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162320674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflovidazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFLOVIDAZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754S12614M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flufenzine
Reactant of Route 2
Reactant of Route 2
Flufenzine
Reactant of Route 3
Flufenzine
Reactant of Route 4
Flufenzine
Reactant of Route 5
Flufenzine
Reactant of Route 6
Flufenzine

Q & A

Q1: How does flufenzine affect mite populations beyond direct lethality?

A1: Flufenzine exhibits sublethal effects on Tetranychus urticae, impacting their population dynamics even at concentrations not immediately lethal. Studies show that exposure to flufenzine during the protonymph and deutonymph stages significantly reduces the net reproductive rate (R0) compared to control groups. [] This suggests that flufenzine disrupts mite development and reproduction, ultimately suppressing population growth. []

Q2: Is flufenzine effective against all life stages of mites?

A2: Research indicates that flufenzine demonstrates varying efficacy against different life stages of Tetranychus urticae. While it shows good activity against larval mites, its effect on adults is significantly lower. [] This highlights the importance of considering the target mite population's life stage when using flufenzine.

Q3: Are there any synergistic effects when flufenzine is combined with other pesticides?

A3: Yes, research suggests that flufenzine exhibits synergistic effects when combined with certain pesticides. For instance, a tank mix formulation of flufenzine and dicofol demonstrated significantly higher mortality rates against Polyphagotarsonemus latus compared to the individual applications of either acaricide. [] This highlights the potential for developing more effective acaricide formulations by strategically combining flufenzine with other active ingredients.

Q4: Does the application timing of flufenzine influence its efficacy?

A4: Applying flufenzine to pre-ovipositing Tetranychus urticae females resulted in a significant decrease in egg laying and overall fertility. [] This suggests that targeting mites before they reproduce can significantly impact their population growth and emphasize the importance of strategic timing for flufenzine application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.